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Lithium, ion (Li1+)

Cat. No.: B096436
CAS No.: 17341-24-1
M. Wt: 7.0 g/mol
InChI Key: HBBGRARXTFLTSG-UHFFFAOYSA-N
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Description

Significance in Contemporary Materials Science and Electrochemistry

The lithium ion is a cornerstone of modern energy storage technology, most notably as the charge carrier in lithium-ion batteries. wikipedia.orgul.orgitusct.com These rechargeable batteries are ubiquitous, powering a vast array of devices from portable electronics like mobile phones and laptops to electric vehicles. wikipedia.orgul.orglion-care.com The high energy density, high operating voltage, and long cycle life of lithium-ion batteries are directly attributable to the fundamental properties of the Li¹⁺ ion. wikipedia.orglion-care.comscience.org.au

The operational principle of these batteries relies on the reversible intercalation of Li¹⁺ ions between a cathode (positive electrode) and an anode (negative electrode). wikipedia.orgul.orgplanete-energies.com During discharge, Li¹⁺ ions move from the anode, typically made of graphite (B72142), through a non-aqueous electrolyte to the cathode, which is commonly a lithium metal oxide such as lithium cobalt oxide (LiCoO₂), lithium manganese oxide (LiMn₂O₄), or lithium iron phosphate (B84403) (LiFePO₄). ul.orgitusct.comscience.org.aubatteryuniversity.com This movement of ions generates an electric current in the external circuit. ul.orgenergy.gov The process is reversed during charging. ul.orgplanete-energies.comenergy.gov

Foundational Principles of Monovalent Cationic Behavior in Condensed Phases

The behavior of the Li¹⁺ ion in condensed phases (liquids and solids) is governed by its distinct physical and chemical characteristics. As a monovalent cation (possessing a +1 charge), its interactions are primarily electrostatic. britannica.com However, several key properties set it apart from other alkali metal cations.

Ionic Radius and Charge Density: The lithium ion has an exceptionally small ionic radius. tutorchase.comtycorun.com This small size, combined with its +1 charge, results in a high charge density. tutorchase.com This high charge density is a dominant factor influencing its interactions with surrounding molecules or ions in a condensed phase. It leads to strong electrostatic attractions with polar solvent molecules or the anions in a crystal lattice. tutorchase.com

Fundamental Properties of the Lithium Cation (Li¹⁺)
PropertyValueReference
Ionic Radius~68-76 picometers tycorun.comchemicalforums.comck12.org
Formal Charge+1 nih.gov
Hydration Enthalpy-520 to -544 kJ/mol wikipedia.orgaskfilo.com
Standard Electrode Potential (Li⁺/Li)-3.02 to -3.045 V tycorun.comtsijournals.com

Solvation and Coordination: In liquid electrolytes, such as the organic carbonates used in lithium-ion batteries, the Li¹⁺ ion is solvated, meaning it is surrounded by solvent molecules. arxiv.org The strong ion-dipole interactions, driven by the high charge density of Li¹⁺, lead to the formation of a stable solvation shell. arxiv.orgmdpi.com The structure of this solvation shell, including the number of solvent molecules directly coordinating with the Li¹⁺ (the coordination number), is a subject of intensive research as it critically affects the ion's mobility and, consequently, the electrolyte's ionic conductivity. arxiv.orgacs.orgpku.edu.cn While a tetrahedral coordination of four solvent molecules is often considered typical, the actual coordination can vary depending on the solvent and salt concentration. arxiv.orgpku.edu.cn The transport of Li¹⁺ in these liquid electrolytes is a complex process involving the migration of these solvated ions. arxiv.orgpku.edu.cn

Behavior in Solids: In solid phases, such as electrode materials and solid electrolytes, the small size of the Li¹⁺ ion allows it to occupy interstitial sites within a crystal lattice and to move or "hop" between these sites. sciopen.com This process of intercalation and deintercalation in materials like graphite and lithium cobalt oxide is fundamental to the functioning of lithium-ion batteries. batteryuniversity.comtsijournals.com In solid polymer electrolytes (SPEs), Li¹⁺ ions coordinate with polar groups on the polymer chains (like the ether oxygen atoms in polyethylene (B3416737) oxide) and their transport is coupled with the segmental motion of these chains. sciopen.commdpi.com In ceramic solid electrolytes, Li¹⁺ diffusion occurs through vacancies or channels within the rigid crystal structure. sciopen.com The energy barrier for this movement is a critical factor for the material's performance. oaepublish.com The high hydration energy of the Li¹⁺ ion, which is the energy released when the ion is dissolved in water, is the highest among the alkali metals, a direct consequence of its small size and strong interaction with water molecules. tutorchase.comwikipedia.orgunacademy.comvedantu.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Li+ B096436 Lithium, ion (Li1+) CAS No. 17341-24-1

Properties

IUPAC Name

lithium(1+)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Li/q+1
Source PubChem
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InChI Key

HBBGRARXTFLTSG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

[Li+]
Source PubChem
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Molecular Formula

Li+
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DSSTOX Substance ID

DTXSID10169612
Record name Lithium cation
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Molecular Weight

7.0 g/mol
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Physical Description

Solid
Record name Lithium
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Solubility

Violent reaction
Record name Lithium cation
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CAS No.

17341-24-1, 7439-93-2
Record name Li1+
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Record name Lithium cation
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Record name Lithium cation
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Record name LITHIUM CATION
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Record name Lithium
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Melting Point

190 °C
Record name Lithium cation
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Advanced Electrochemical Phenomena Involving Lithium Ion

Lithium-Ion Battery Systems: Performance and Longevity

Interfacial Electrochemistry in Lithium Ion Energy Storage Devices

Electrode/Electrolyte Interphase (EEI) Stability and Dynamics

The Electrode/Electrolyte Interphase (EEI), commonly known as the Solid Electrolyte Interphase (SEI) on the negative electrode, is a passivation layer formed from the decomposition products of the electrolyte. researchgate.netmit.edu Its formation is a crucial yet complex process that dictates the subsequent performance and stability of the battery. A stable EEI must be electronically insulating to prevent further electrolyte decomposition but ionically conductive to allow the passage of lithium ions. mit.edursc.org

The composition of the EEI is not homogenous but is rather a mosaic of organic and inorganic compounds. acs.org On negative electrodes like graphite (B72142), tin, and silicon, typical inorganic components include lithium carbonate (Li₂CO₃), lithium fluoride (B91410) (LiF), and various lithium oxides. rsc.org The organic constituents can consist of polymers and oligomers. The exact composition and structure of the EEI are dynamic and influenced by several factors, including the composition of the electrolyte (solvents and salts), the electrode material, and the cycling conditions. researchgate.netmit.edu For instance, the use of additives like fluoroethylene carbonate (FEC) can lead to the formation of a more stable, LiF-rich EEI, enhancing battery performance.

The stability of the EEI is paramount for long cycle life. An unstable or continuously growing EEI consumes lithium ions and electrolyte, leading to capacity fade and increased impedance. The thermodynamic driving force for EEI formation is the electrochemical potential of the negative electrode, which often lies outside the electrochemical stability window of the electrolyte. rsc.orgacs.org Understanding the reactions that form the EEI is essential for designing strategies to create a stable and effective passivation layer. mit.eduacs.org

Strategies for Interfacial Impedance Reduction

High interfacial impedance at the electrode-electrolyte boundary can severely limit the power density and charging capabilities of lithium-ion batteries. This impedance arises from factors such as poor physical contact, the formation of resistive interphase layers, and space-charge effects. acs.orgrsc.org Consequently, significant research has focused on strategies to mitigate this issue.

Another approach involves the use of buffer layers or interlayers, especially in solid-state batteries where solid-solid interfaces are prone to high resistance. rsc.org These interlayers can improve the wettability and physical contact between the electrode and the solid electrolyte. For instance, polymer interlayers can protect the ceramic solid electrolyte from direct contact with lithium metal, reducing interfacial resistance and inhibiting dendrite growth.

The table below summarizes the impact of various coatings on interfacial resistance.

Coating MaterialElectrode/Electrolyte SystemInterfacial Resistance ReductionReference
Aluminum Oxide (Al₂O₃)Li / LLCZN (garnet)From 1710 Ω·cm² to 1 Ω·cm² osti.gov
Lithium Niobate (LiNbO₃)LiCoO₂ / Sulfide (B99878) SSESignificantly reduces overall battery impedance rsc.orgacs.org
Lithium Tantalate (LiTaO₃)LiCoO₂ / Sulfide SSESignificantly reduces overall battery impedance acs.org
Lanthanum Oxide (La₂O₃)LNMO / Liquid ElectrolyteSuppresses electrolyte decomposition and stabilizes interface frontiersin.org
Lithium Vanadate (Li₃VO₄)LCNM / Liquid ElectrolyteImproves charge transfer and reduces interfacial side reactions frontiersin.org
Formation and Impact of Space Charge Layers on Ionic Transport

At the interface between two dissimilar materials, such as an electrode and a solid electrolyte, a phenomenon known as a space charge layer (SCL) can form. acs.orgnih.gov This layer arises from the redistribution of mobile charge carriers (lithium ions and defects) to equilibrate the electrochemical potential across the interface. nih.gov The formation of an SCL can significantly alter the local concentration of lithium ions near the interface, thereby influencing ionic transport. acs.orgrsc.org

The thickness of the SCL is typically on the nanometer scale. acs.orgnih.gov The effect of the SCL on ionic transport can be either detrimental or beneficial. In some cases, the SCL can be depleted of mobile lithium ions, leading to an increase in interfacial resistance and hindering ion transport. rsc.org This is a significant concern in all-solid-state batteries, where it can contribute to poor rate performance. nih.govacs.org

Conversely, under certain conditions, the SCL can have an accumulation of lithium ions, potentially creating a region of higher ionic conductivity and facilitating ion transport across the interface. nih.gov The precise impact of the SCL depends on the properties of the materials in contact, including their defect chemistry and the potential difference at the interface. acs.orgnih.gov For example, at the interface between a LiCoO₂ cathode and an LLZO solid electrolyte, the SCL can either increase or decrease the resistance to Li-ion transport depending on the state of charge of the cathode. acs.org While some models suggest that the resistance from the SCL is negligible in many typical systems, it can become significant when layers are completely depleted of lithium ions. acs.orgacs.org

Advanced Electrolyte Design for Optimized Lithium Ion Transport

The electrolyte is a critical component that facilitates the movement of lithium ions between the anode and cathode. Its properties, including ionic conductivity, lithium ion transference number, and electrochemical stability, directly impact the battery's performance. Advanced electrolyte design focuses on optimizing these properties through tailored formulations.

Liquid Electrolyte Formulations: Solvation Structures and Dissociation Characteristics

Conventional liquid electrolytes consist of a lithium salt, such as lithium hexafluorophosphate (B91526) (LiPF₆), dissolved in a mixture of organic carbonate solvents. mdpi.com The choice of solvents is crucial as it dictates the solvation of the lithium ion, which in turn affects its mobility and the stability of the electrolyte.

The solvation of the lithium ion involves the formation of a "solvation sheath" of solvent molecules around the Li⁺. The structure of this sheath, including the number of coordinating solvent molecules (solvation number), depends on the solvent type and concentration. rsc.orgrsc.org For instance, in an EC-based electrolyte, a majority of Li⁺ ions exist as solvent-separated ion pairs (SSIP), where the Li⁺ and anion are separated by solvent molecules. In contrast, in a mixed EC/EMC electrolyte, there is a higher proportion of contact ion pairs (CIP) and aggregates (AGG), where the anion is in direct contact with the Li⁺. rsc.org This difference in solvation structure affects the transport properties; for example, the Gen2 electrolyte (LiPF₆ in EC/EMC) has a lower ion dissociation rate but a faster Li⁺ self-diffusion rate compared to an electrolyte with only EC. rsc.org

The table below provides a qualitative comparison of common electrolyte solvents.

SolventTypeKey PropertyImpact on Electrolyte
Ethylene (B1197577) Carbonate (EC)Cyclic CarbonateHigh Dielectric ConstantPromotes salt dissociation, forms stable SEI
Propylene (B89431) Carbonate (PC)Cyclic CarbonateHigh Dielectric ConstantGood salt dissociation, but can co-intercalate with graphite
Dimethyl Carbonate (DMC)Linear CarbonateLow ViscosityIncreases ionic conductivity
Ethyl Methyl Carbonate (EMC)Linear CarbonateLow ViscosityIncreases ionic conductivity
High-Concentration Electrolytes and Ionic Liquid Applications

In recent years, there has been growing interest in high-concentration electrolytes (HCEs) and ionic liquids (ILs) as alternatives to conventional low-concentration electrolytes. These advanced electrolytes offer potential benefits in terms of safety, electrochemical stability, and the ability to enable next-generation battery chemistries.

High-concentration electrolytes, as the name suggests, have a much higher salt-to-solvent ratio. mdpi.com This leads to a unique solvation structure where there are very few "free" solvent molecules, and the anions are more involved in the Li⁺ solvation sheath. mdpi.comnih.gov A key characteristic of HCEs is their significantly higher viscosity and consequently lower ionic conductivity compared to conventional electrolytes. mdpi.comd-nb.info However, they often exhibit a higher lithium-ion transference number (t₊), which is the fraction of the total ionic current carried by the Li⁺ ions. mdpi.comnih.gov In conventional electrolytes, t₊ is typically low (around 0.2-0.4) because the smaller anions move faster than the solvated Li⁺ ions. In HCEs, the transport mechanism can shift from a "vehicular" mechanism (movement of the entire solvated ion) to a "hopping" or "exchange" mechanism, where Li⁺ ions move between coordinating anions and solvent molecules, resulting in a higher t₊ (often > 0.5). rsc.orgmdpi.com

Ionic liquids are salts that are molten at or near room temperature. d-nb.info When used as electrolytes, they offer advantages such as negligible volatility and high thermal stability, which enhances battery safety. d-nb.info Similar to HCEs, IL-based electrolytes tend to have high viscosity and lower ionic conductivity. d-nb.info However, at high salt concentrations within an ionic liquid, an effective inorganic SEI can be formed, and good performance can be achieved. mdpi.com The transport mechanism in concentrated IL-based electrolytes can also involve aggregate species, leading to improved rate capability despite the high viscosity. d-nb.info

The following table compares the typical properties of conventional, high-concentration, and ionic liquid electrolytes.

Electrolyte TypeSalt ConcentrationIonic ConductivityViscosityLi⁺ Transference Number (t₊)Primary Transport Mechanism
Conventional~1 MHigh (~10 mS/cm)LowLow (~0.2-0.4)Vehicular
High-Concentration (HCE)> 3 MLowHighHigh (>0.5)Hopping/Exchange
Ionic Liquid (IL)VariableLow to ModerateHighVariableVehicular/Aggregate-based
Role of Electrolyte Additives in Interfacial Control and Performance

Electrolyte additives are crucial in the formation of a stable and thin Solid Electrolyte Interphase (SEI) layer. researchgate.net This layer is essential for the long-term cycling integrity of lithium-ion batteries by preventing continuous electrolyte decomposition. researchgate.net The composition and morphology of the SEI are significantly influenced by these additives, which preferentially decompose on the electrode surface. mdpi.com

Key functions and types of additives include:

Film-Forming Additives: These additives, such as vinylene carbonate (VC) and fluoroethylene carbonate (FEC), are widely used. researchgate.netmdpi.com VC is beneficial for both the anode and cathode interfaces. mdpi.com FEC can produce an SEI rich in lithium fluoride (LiF), which promotes uniform deposition of lithium ions. mdpi.com However, the decomposition of FEC can produce harmful HF gas. mdpi.com The concentration of these additives is critical; for instance, a high concentration of FEC can lead to a less cohesive and flexible SEI, increasing resistance. frontiersin.org Nitrile-functionalized silanes like (2-cyanoethyl)triethoxysilane (TEOSCN) can form mechanically stable and highly conductive SEI layers. researchgate.net

Co-solvent Additives: These are used to modify the bulk properties of the electrolyte.

Inorganic Additives: Additives like K2CO3 have also been evaluated to alter the SEI composition. frontiersin.org

The effectiveness of an additive is often related to its reduction potential. Additives that are reduced at a higher voltage relative to the solvent will dominate the formation of the SEI layer. mdpi.com For example, sulfur-containing additives have shown promise by altering the SEI composition to include more hydrocarbons and less oxygen-containing species, which can lead to lower impedance. mdpi.comresearchgate.net An increased content of LiF on the anode surface is generally associated with cells exhibiting lower impedance. mdpi.comresearchgate.net

The modification of electrolytes through additives is a key strategy to engineer the Li+ solvation structure, encouraging the formation of contact ion pairs (CIPs) and aggregates (AGGs). mdpi.com This leads to the construction of a more stable SEI. mdpi.com For instance, the use of LiNO3 as the sole lithium salt in conjunction with an FEC co-solvent can create a stable SEI rich in Li3N and LiF. mdpi.com

Challenges and Solutions for Low-Temperature Electrolytes

The performance of lithium-ion batteries deteriorates significantly at low temperatures, primarily due to issues with the electrolyte. rsc.orgmdpi.com

Challenges:

Increased Viscosity and Reduced Ionic Conductivity: Conventional electrolytes, often based on ethylene carbonate (EC), become more viscous at low temperatures, which impedes ion transport and decreases ionic conductivity. rsc.orgchinesechemsoc.org

Slower Charge Transfer and Desolvation: The energy barrier for lithium-ion desolvation increases at low temperatures because a more rigid solvation shell forms, slowing down the charge transfer process at the electrode-electrolyte interface. rsc.orgchinesechemsoc.org This is a major reason why charging is difficult at low temperatures. mdpi.com

Lithium Plating: The sluggish kinetics at low temperatures increase the risk of lithium plating on the anode surface, which can lead to the formation of dendrites, causing capacity fade, safety hazards, and potential short circuits. rsc.orgnih.gov

Decreased Diffusion in SEI/CEI: The diffusion coefficients within the solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI) layers are also reduced at lower temperatures. rsc.org

Solutions:

Low-Melting-Point Solvents: Incorporating co-solvents with very low melting points, such as propyl acetate (B1210297) (PA), ethyl acetate (EA), methyl acetate (MA), and methyl formate (B1220265) (MF), can significantly improve ionic conductivity at low temperatures. chinesechemsoc.org For example, an electrolyte using EA solvents and LiTFSI salt has shown sufficient ionic conductivity even at -70 °C. chinesechemsoc.org The addition of propylene carbonate (PC) can also reduce electrolyte viscosity and improve electrode wetting at low temperatures. mdpi.com

Electrolyte Salt Optimization: The choice of lithium salt is critical. Lithium bis(fluorosulfonyl)imide (LiFSI) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) are often preferred over lithium hexafluorophosphate (LiPF6) in low-temperature applications. Combining salts can also be effective; for instance, a mixture of LiBF4 and Lithium bis(oxalate)borate (LiBOB) has shown good performance at -40 °C. mdpi.com

High-Concentration Electrolytes: Increasing the salt concentration can lead to more complex interactions between solvent molecules and salt ions, which can improve performance at low temperatures. mdpi.com

Electrode Modifications: While the electrolyte is a primary focus, modifications to the electrodes, such as surface coatings and element doping, can also help mitigate low-temperature performance issues by improving conductivity and reducing impedance. nih.gov

Solid-State Lithium Ion Conductors and All-Solid-State Batteries

The move towards all-solid-state batteries is driven by the promise of enhanced safety and higher energy density, replacing flammable liquid electrolytes with inorganic solid conductors. berkeley.edu

Discovery and Optimization of Superionic Conductors

Superionic conductors are materials with exceptionally high ionic conductivity, typically exceeding 0.1 mS/cm at room temperature, which is comparable to liquid electrolytes. berkeley.edu The discovery of new superionic conductors is critical for the advancement of all-solid-state batteries. berkeley.eduarxiv.org

Discovery Approaches:

Computational Screening and AI: Machine learning models and high-throughput screening of materials databases are being used to accelerate the discovery of new solid-state electrolytes. arxiv.orgaionics.io These methods can predict materials with high ionic conductivity, significantly reducing the time and cost of experimental validation. arxiv.org For example, a machine learning model trained on a small dataset was able to identify new superionic conductors three times more effectively than random guessing. aionics.io

Structural and Chemical Design: A key strategy involves identifying crystal structures favorable for ion transport and then using chemical substitutions to optimize conductivity. berkeley.edu The identification of the body-centered cubic (bcc) anion framework, for instance, led to the discovery of several sulfide-based superionic conductors. berkeley.edu

Optimization Strategies:

Aliovalent Substitution: Introducing elements with different valencies creates vacancies or interstitials, which can significantly enhance ionic conductivity. For example, substituting Si4+ with Sb5+ in Li4SiS4 creates lithium vacancies and increases conductivity tenfold. acs.org Similarly, substituting Zn2+ for Li+ in Li4P2S6 led to a four-order-of-magnitude increase in ionic conductivity. oaepublish.com

High-Entropy Design: Creating compositionally complex materials, like the high-entropy electrolyte Li9.54[Si0.6Ge0.4]1.74P1.44S11.1Br0.3O0.6, has resulted in exceptionally high ionic conductivity (32 mS/cm). mdpi.com

Li Stuffing: Increasing the lithium content in a host structure can raise the energy of the Li ions due to Coulombic repulsion, thereby enhancing their mobility. berkeley.edu

Mechanisms of Ionic Diffusion within Solid-State Electrolytes

The movement of lithium ions in a solid crystal lattice is fundamentally different from that in a liquid. The primary mechanisms are categorized as vacancy-mediated and non-vacancy-mediated. xmu.edu.cn

Vacancy Mechanism: This mechanism relies on the presence of empty lattice sites (vacancies). A lithium ion moves by hopping into an adjacent vacancy. mdpi.comxmu.edu.cn The Frenkel defect, where an ion moves to a nearby available location, is an example of this. mdpi.com The rate of diffusion is dependent on the concentration of vacancies and the energy barrier for hopping.

Collective Diffusion: In some fast ion conductors, the movement is not a single-ion event but a cooperative motion of multiple ions. xmu.edu.cn This collective diffusion is thought to originate from local structural units, such as "dual Li-S/O" structures. xmu.edu.cn In this mechanism, the movement of a Li-ion from a high-potential site to a low-potential one can help offset the energy required for another ion to move from a low-potential to a high-potential site. xmu.edu.cn

Liquid-like Diffusion: In certain porous structures like covalent organic frameworks (COFs), Li+ ion diffusion can exhibit a one-dimensional liquid-like behavior within nano-tunnels. rsc.org

Computational methods like molecular dynamics (MD) simulations and nudged elastic band (NEB) calculations are vital tools for understanding these atomistic diffusion pathways and estimating migration energy barriers. berkeley.edu

Crystal Lattice Engineering for Enhanced Ionic Conductivity (e.g., Vacancy Creation)

Modifying the crystal lattice is a powerful strategy to improve Li+ transport. The goal is to create a structure with a high concentration of mobile charge carriers (both Li-ions and vacancies) and a low activation energy for diffusion. oaepublish.com

Vacancy Creation through Aliovalent Substitution: As mentioned earlier, this is a highly effective method. Substituting a lower-valence cation with a higher-valence one (or vice versa) or substituting anions can introduce vacancies. For example, in Li2GeS3, creating vacancies through the aliovalent anion substitution (Li2-xGeS3-xClx) resulted in a tenfold increase in ionic conductivity. oaepublish.com In Li4SiS4, which has a dense packing of Li ions, creating vacancies via Sb5+ for Si4+ substitution was necessary to enhance mobility. acs.org

Strain Engineering: Applying elastic strain to the crystal lattice can also significantly impact ionic conductivity. aps.org Compressive strain along certain crystallographic axes can increase disorder, create more vacancies at stable sites, and increase Coulombic repulsion between Li ions, all of which can promote higher diffusivity. aps.org The effect of strain on conductivity can be comparable to that of chemical substitution. aps.org

Defect Engineering: Introducing defects can create new pathways for ion migration. For instance, in anti-perovskite materials like Li3OBr, creating a layered Li7O2Br3 structure generates more Li+ vacancies and defects, which in turn creates more channels for Li+ migration and enhances ionic conductivity. aip.org Similarly, creating boron vacancies in LiBO2 has been shown to significantly reduce the Li-ion migration energy barrier. rsc.org

Site-Disorder: Maximizing the number of lattice sites with similar Li-ion adsorption energies can increase the configurational entropy of the system and optimize conductivity. osti.gov In materials like β-Li3PS4, a high density of vacancies can lead to a "sub-lattice melting" where the Li-ions behave like a liquid within the solid anion framework. osti.gov

Nitride-Based Solid-State Electrolytes: Structure-Performance Relationships

Nitride-based solid-state electrolytes (SSEs) are a promising class of materials, primarily due to their excellent stability against lithium metal anodes. researchgate.netrsc.org This stability can be intrinsic or the result of forming a stable passivation layer. researchgate.net

Structure and Properties:

High Stability with Li Metal: Unlike many sulfide and halide electrolytes that can react with lithium metal, nitrides often exhibit thermodynamic stability, which is crucial for preventing interfacial reactions and dendrite growth. rsc.orgsciengine.com

Ionic Conductivity: While historically having lower ionic conductivity than sulfides, recent advancements have significantly improved the performance of nitrides. This has been achieved through strategies like creating vacancy-rich structures. rsc.org For example, a vacancy-rich β-Li3N has demonstrated an impressive room-temperature ionic conductivity of 2.14 × 10⁻³ S/cm. sciengine.com

Vacancy-Mediated Conduction: In materials like β-Li3N, lithium vacancies enhance the population of mobile ions, while nitrogen vacancies can lower the energy barrier for ion hopping, collectively leading to faster diffusion. sciengine.com

Challenges: Nitride SSEs can face limitations regarding their stability against high-voltage cathode materials and still generally require further improvements in ionic conductivity to match the best-performing sulfides and halides. rsc.org

The development of nitride electrolytes, such as those based on LiPON and modified Li3N, is a key area of research for enabling safe, long-lasting, and high-performance all-solid-state lithium metal batteries. rsc.orgrsc.org

Polymer-Based Solid Electrolytes and Advanced Composite Systems

Polymer-based electrolytes are a critical class of materials in the development of solid-state lithium-ion batteries, offering significant advantages in terms of safety, flexibility, and processability over traditional liquid electrolytes. rsc.orgfrontiersin.org These electrolytes consist of a lithium salt dissolved in a polymer host matrix. The ideal polymer electrolyte should possess high ionic conductivity (on the order of 10⁻⁴ S cm⁻¹ at room temperature), a high lithium-ion transference number, broad electrochemical stability, and robust mechanical and thermal properties. rsc.orgmdpi.com

The foundational work in this area began in 1978 with the introduction of a Poly(ethylene oxide) (PEO)-based solid polymer electrolyte (SPE). rsc.org In these systems, the ether oxygen atoms in the PEO chain form coordination bonds with lithium ions, dissolving the lithium salt and creating a conductive medium. rsc.org The primary mechanism for ion transport in PEO and similar polymer electrolytes is coupled with the segmental motion of the polymer chains, which primarily occurs in the amorphous regions. mdpi.commdpi.com Consequently, the ionic conductivity of early PEO-based SPEs was often limited, typically in the range of 10⁻⁸ to 10⁻⁶ S cm⁻¹ at ambient temperatures, due to the crystalline nature of PEO below 65°C. mdpi.comnih.gov To be practical for commercial applications, an SPE should achieve an ionic conductivity greater than 10⁻⁴ S cm⁻¹. nih.gov

Gel polymer electrolytes (GPEs) represent another category, where a liquid organic plasticizer is incorporated into the polymer matrix. rsc.org This approach significantly boosts ionic conductivity, with values reaching 10⁻³ to 10⁻² S cm⁻¹, which is much higher than that of SPEs. rsc.org For example, Poly(methyl methacrylate) (PMMA) and Polyacrylonitrile (PAN) are common polymers used in GPE systems. rsc.org A PAN/Poly(vinyl chloride) (PVC) blend-based GPE, when mixed with plasticizers and LiClO₄, demonstrated high ambient conductivity of about 5.01 × 10⁻³ S cm⁻¹. rsc.org However, the presence of the liquid component can compromise mechanical properties and may lead to leakage issues. rsc.org

To overcome the limitations of pure polymer electrolytes, particularly their low ionic conductivity at room temperature and insufficient mechanical strength, advanced composite systems have been developed. These composite solid electrolytes (CSEs) involve incorporating inorganic fillers into the polymer matrix, synergistically combining the properties of both components. frontiersin.orgnih.gov The fillers can enhance ionic conductivity, improve mechanical and thermal stability, and fortify the electrolyte-electrode interface. rsc.org

These inorganic fillers can be broadly categorized as:

Inert (or Passive) Fillers: These are not ionically conductive themselves but improve the electrolyte's properties. Nanosized ceramic powders like Alumina (Al₂O₃), Titania (TiO₂), Silica (SiO₂), and Zirconia (ZrO₂) function by disrupting the polymer's crystalline structure, thereby increasing the amorphous phase content and promoting polymer chain mobility. mdpi.com This enhances Li⁺ ion transport. The addition of Al₂O₃ nanoparticles to a gel polymer electrolyte, for instance, improved its mechanical stability. mdpi.com

Research has shown that the morphology and concentration of these fillers are crucial. Studies on PEO/LiClO₄/LATP hybrid electrolytes indicated that ionic conductivity began to decrease when the LATP filler concentration exceeded 4 vol%. frontiersin.org The creation of three-dimensional (3D) framework composite electrolytes is an advanced strategy to optimize ion transport pathways and further enhance performance. rsc.orgrsc.org

Research Findings on Ionic Conductivity

The development of polymer-based and composite electrolytes has led to a wide range of materials with varying conductivities. The tables below summarize key research findings for different electrolyte systems.

Table 1: Ionic Conductivity of Various Polymer-Based Solid Electrolytes This table is interactive. Click on the headers to sort the data.

Polymer Matrix Lithium Salt / Additive Temperature (°C) Ionic Conductivity (S cm⁻¹) Reference
PEO Li-based salt 40-50 ~1.0 x 10⁻⁴ rsc.org
PEO-based Lithium Salt Ambient 10⁻⁷ - 10⁻⁶ nih.gov
PMMA-based (Gel) Lithium Salt Not Specified ~1.0 x 10⁻⁴ rsc.org
PAN-based (Gel) Lithium Salt Not Specified ~2.0 x 10⁻³ rsc.org
PAN/PVC blend (Gel) LiClO₄ / Plasticizers Ambient 5.01 x 10⁻³ rsc.org
PVA LiTFSI / DMSO Room Temp. 4.5 x 10⁻⁵ diva-portal.org
PVA LiTFSI / DMSO 60 4.5 x 10⁻⁴ diva-portal.org
Star-shaped Polymer Fluorine-containing 25 2.4 x 10⁻⁵ nih.gov

Table 2: Ionic Conductivity of Advanced Composite Solid Electrolytes This table is interactive. Click on the headers to sort the data.

Polymer Matrix Filler (Type) Temperature (°C) Ionic Conductivity (S cm⁻¹) Reference
PEO / LiClO₄ LLTO Nanowires (Active) 25 2.4 x 10⁻⁴ frontiersin.org
PAN LLTO Nanowires (Active) Room Temp. 2.4 x 10⁻⁴ frontiersin.org
PEO₁₂LiClO₄ 50 wt% LLZO (Active) 30 2.2 x 10⁻⁴ mdpi.com
PEO₁₅LiClO₄ 50 wt% LLZO (Active) 30 1.4 x 10⁻⁴ mdpi.com
PEO₈LiTFSI 10 wt% LLZTO (Active) 30 >1.0 x 10⁻⁴ mdpi.com
PVDF γ-LiAlO₂ (Active) Room Temp. ~1.0 x 10⁻⁶ rsc.org

Lithium Ion Transport and Selectivity Mechanisms

Fundamental Principles of Ion Migration

The migration of lithium ions through a medium is a multifaceted process influenced by the intrinsic properties of the ion, the nature of the host material, and the interactions between them.

Lithium ion diffusion is the net movement of ions from a region of higher concentration to one of lower concentration. This process occurs through specific pathways within the host material, and the energy required to initiate this movement is known as the activation energy. Lower activation energies correspond to faster diffusion and, consequently, higher ionic conductivity.

In solid-state electrolytes , Li¹⁺ diffusion typically occurs through vacancies or interstitial sites in the crystal lattice. The specific pathways and their corresponding activation energies are highly dependent on the crystal structure of the material. For instance, in crystalline Li₁₊ₓAlₓGe₂₋ₓ(PO₄)₃, lithium ions occupy both 36f and M2 interstitial sites, and diffusion through these sites is the primary conduction pathway. The activation energy for diffusion in such systems can be influenced by substitutions within the crystal lattice.

Polymer electrolytes , such as those based on Poly(ethylene oxide) (PEO), offer a different environment for ion transport. In these amorphous or semi-crystalline materials, Li¹⁺ migration is often coupled with the segmental motion of the polymer chains. The lithium ions coordinate with electron-donor atoms (e.g., oxygen in PEO) and move as the polymer chains rearrange. The activation energy in these systems is therefore related to the energy required for this segmental motion.

In liquid electrolytes , typically composed of a lithium salt dissolved in an organic solvent mixture (e.g., carbonates), Li¹⁺ diffusion is influenced by the viscosity of the solvent and the solvation of the ion. The activation energy is related to the energy required to overcome viscous forces and for the ion to move from one solvent cage to another. The magnitude of the diffusion coefficient is correlated with the strength of Li¹⁺ solvation; stronger solvation can lead to lower diffusivity. arxiv.org

Table 1: Activation Energies for Lithium Ion Diffusion in Various Media

MediumMaterial ExampleActivation Energy (eV)
Solid-State ElectrolyteLiCoVO₄ (Cathodic process)0.54
Solid-State ElectrolyteLiCoVO₄ (Anodic process)0.48
Solid-State ElectrolyteLiF/LiF Grain Boundary (Σ5)0.68
Solid-State ElectrolyteLiF/LiF Grain Boundary (Σ3)1.03
Polymer ElectrolytePEO-based~0.5
Liquid ElectrolyteLiTFSI in Propylene (B89431) Carbonate~0.2

The solvation process is an exothermic process where the energy released is known as the solvation energy. The strength of the interaction between the lithium ion and the solvent molecules determines the stability of the solvation shell.

The de-solvation process requires energy input to overcome the attractive forces between the lithium ion and the surrounding molecules. This energy constitutes an energetic barrier that must be surmounted for the ion to proceed in its transport, particularly at interfaces. The height of this de-solvation barrier is a key factor limiting the rate of charge transfer reactions at the electrode-electrolyte interface. A high de-solvation energy barrier can lead to sluggish interfacial kinetics. researchgate.net The structure of the solvation shell, including the number and type of coordinating species, directly influences the de-solvation energy. researchgate.net For instance, weakening the interaction between Li¹⁺ and the solvent can lower the energy barrier for the de-solvation process. researchgate.net In some cases, the de-solvation resistances have been found to be smaller than the solvation resistances. acs.org

The kinetics of de-solvation are crucial for the performance of lithium-ion batteries, especially at low temperatures where the sluggish evolution of the lithium ion's solvation sheath can induce large charge-transfer barriers. rsc.org Regulating the Gibbs free energy change (ΔG) at the electrode-electrolyte interface by influencing entropy (ΔS) and enthalpy (ΔH) changes can lead to a lower de-solvation barrier. jove.com

Table 2: Energetic Barriers for Li¹⁺ De-solvation in Different Electrolytes

Electrolyte SystemDe-solvation Energy Barrier (eV)Key Influencing Factor
1 M LiPF₆ in EC/DEC~0.58Strong Li⁺-solvent interaction
1 M LiPF₆ in FEC/DEC~0.52Fluorination of solvent weakens interaction
1 M LiPF₆ in DFEC/DEC~0.47Higher degree of fluorination further weakens interaction

Beyond simple diffusion, specific transport mechanisms can dominate in certain materials. In polymeric systems , particularly those with a defined porous structure, a "pore-to-pore hopping" mechanism can be significant. In this model, lithium ions, often solvated, move through interconnected pores within the polymer matrix. This transport is distinct from the segmental motion-assisted transport in amorphous polymers. The size, tortuosity, and surface chemistry of the pores play a critical role in dictating the ease of ion movement.

In Poly(ethylene oxide) (PEO)-based electrolytes, Li¹⁺ transport is often described by a combination of mechanisms:

Intra-chain movement: Li¹⁺ hops between coordinating ether oxygen atoms along a single PEO chain. researchgate.net

Inter-chain movement: Li¹⁺ hops from a coordination site on one PEO chain to a site on an adjacent chain. researchgate.net

Segmental motion: The movement of the polymer segments themselves carries the coordinated Li¹⁺ ions. researchgate.netresearchgate.net

The relative contribution of these mechanisms depends on factors such as the polymer's molecular weight, temperature, and the concentration of the lithium salt.

Ion Selectivity in Membrane Systems

In applications such as ion separation and sensing, the selective transport of lithium ions over other ions is crucial. This selectivity is achieved through the use of membranes with specific chemical and physical properties. The mechanisms governing this selectivity are rooted in the fundamental interactions between the ions, the solvent, and the membrane material.

The charge of an ion is a primary factor in its interaction with a charged membrane. Electrostatic interactions, either attractive or repulsive, can significantly influence the permeation of an ion through the membrane's channels.

Hydration energy is the energy released when an ion is dissolved in a solvent, in this case, typically water. It is a measure of the strength of the interaction between the ion and the solvent molecules. Lithium has a high charge density due to its small ionic radius, resulting in a large hydration energy. This means that Li¹⁺ is strongly surrounded by a shell of water molecules, leading to a larger effective hydrated radius compared to other alkali metal ions like Na⁺ and K⁺. nih.gov

For an ion to pass through a narrow channel in a membrane, it often needs to shed at least part of its hydration shell, a process that requires energy. Ions with higher hydration energies face a larger energetic penalty for de-hydration, which can hinder their permeation. rsc.org Therefore, the interplay between the ion's hydrated size and the pore size of the membrane is a key determinant of selectivity. Membranes can be designed to exploit these differences in hydration energy to selectively allow the passage of certain ions. For instance, if the pore size is smaller than the hydrated radius of an ion, that ion will be rejected unless it can be partially or fully de-hydrated. rsc.org

The size of the channels or pores within a membrane is a critical physical parameter for achieving ion selectivity. rsc.orgmdpi.com A membrane with a well-defined pore size distribution can act as a molecular sieve, allowing smaller ions to pass through while blocking larger ones. As mentioned, the relevant size is often the hydrated ionic radius. Membranes with sub-nanometer channels can exhibit high selectivity for monovalent ions. researchgate.net

The functional groups lining the channels of a membrane play a crucial role in chemical selectivity. rsc.orgmdpi.com These groups can interact with the permeating ions in several ways:

Electrostatic Interactions: Charged functional groups (e.g., sulfonate or carboxylate groups) can attract or repel ions, influencing their transport. rsc.org

Coordination Chemistry: Specific functional groups can have a chemical affinity for certain ions. For example, crown ethers can be incorporated into membrane structures to selectively bind with ions of a specific size. The 12-crown-4 (B1663920) ligand, for instance, can be used to impart ion selectivity in polymeric membranes. nih.gov

Hydrophobicity/Hydrophilicity: The nature of the functional groups can influence the local environment within the channel, affecting the de-solvation process and, consequently, ion transport.

By carefully designing the channel size and incorporating specific functional groups, it is possible to create membranes that exhibit high selectivity for lithium ions, even over other ions with similar charge and size. rsc.orgrsc.org The anchoring strength between the ion and the functional groups on the channel wall can dominate the diffusion stage within the channel, further enhancing selectivity. rsc.orgrsc.org

Table 3: Compound Names Mentioned

Abbreviation/Common NameFull Chemical Name
Li¹⁺Lithium ion
PEOPoly(ethylene oxide)
ECEthylene (B1197577) carbonate
DECDiethyl carbonate
FECFluoroethylene carbonate
DFECDifluoroethylene carbonate
LiPF₆Lithium hexafluorophosphate (B91526)
LiTFSILithium bis(trifluoromethanesulfonyl)imide
Na⁺Sodium ion
K⁺Potassium ion

Design of Polymeric Membranes with Engineered Ion Binding Sites

The selective transport of lithium ions (Li¹⁺) through polymeric membranes represents a significant advancement in separation science, crucial for lithium recovery from brines and other aqueous sources. A key strategy in developing such membranes is the incorporation of specific, engineered ion binding sites within the polymer matrix. These sites, often consisting of ligands or functional groups, interact with ions via host-guest chemistry, influencing their solubility and diffusivity within the membrane. This approach allows for the creation of membranes with high selectivity for Li¹⁺ over other cations of similar size and charge, such as sodium (Na¹⁺), or different charges, like magnesium (Mg²⁺).

Research Findings on Engineered Polymeric Membranes

Recent research has focused on integrating specific ligands, such as crown ethers and other functional groups, into various polymer backbones to mediate selective ion transport.

Crown Ether Functionalized Membranes:

Crown ethers are macrocyclic ligands known for their ability to selectively bind cations based on the compatibility between the ion's diameter and the ether's cavity size. nih.gov One notable study involved the incorporation of 12-crown-4 (12C4) ligands into a polynorbornene network. nih.govchemistryviews.org This approach was designed to separate LiCl from NaCl. Molecular dynamics simulations revealed that 12C4 coordinates more readily with Na¹⁺ than Li¹⁺ in a hydrated polymer environment. nih.gov This stronger binding reduces the mobility of Na¹⁺ relative to Li¹⁺. The result is a membrane that exhibits reverse permeability selectivity, favoring LiCl over NaCl. nih.gov The performance of these membranes is highly dependent on their water content; an optimized water volume fraction is crucial for maximizing selectivity. nih.gov

Another investigation utilized 15-crown-5 embedded within a polyethylenimine (PEI) structure to form a polyelectrolyte multilayer membrane. researchgate.net This design aimed to achieve Li¹⁺/K¹⁺ selectivity. The study found that the polymer-crown ether complex formed more stable bonds with lithium than potassium, which was attributed to steric hindrance from the polymer chain preventing the typical 2:1 potassium-crown ether complex formation. researchgate.net

Composite Membranes with Specific Functional Groups:

Beyond crown ethers, other functional groups and composite materials have been engineered to create selective binding sites. In one study, novel composite membranes were developed for Li¹⁺/Mg²⁺ separation by incorporating hydrogen manganese oxide (HMO), polystyrene sulfonate sodium salt (PSS-Na), and lithium triflate (LiCF₃SO₃) into a sulfonated polyethersulfone (SPES) matrix. researchgate.net The membrane containing 20% (w/w) of HMO demonstrated significantly higher Li¹⁺ ionic conductivity and selectivity for the Li¹⁺/Mg²⁺ pair. researchgate.netunl.pt This enhanced performance was attributed to the membrane's flexible structure and the homogeneous dispersion of the HMO particles. researchgate.netunl.pt

The use of iminodiacetate (IDA) as a functional group in polyelectrolyte multilayer membranes has also been explored. nih.gov While this research focused on divalent cations, it demonstrated a key principle applicable to lithium separation: ions with a higher binding energy to the engineered sites (IDA groups) permeate more selectively through the membrane. nih.gov This reinforces the concept that tailoring the ion-membrane binding energy is a powerful tool for achieving high-precision ion separations. nih.gov

The table below summarizes the performance of various polymeric membranes with engineered ion binding sites as reported in recent literature.

Polymer SystemEngineered Binding SiteTarget SeparationKey Performance MetricReference
Polynorbornene Network12-crown-4 (12C4)LiCl / NaClPermeability Selectivity (PLiCl/PNaCl): ~2.3 nih.govchemistryviews.org
Polynorbornene Network12-crown-4 (12C4)LiCl / MgCl₂Permeability Selectivity (PLiCl/PMgCl₂): ~10 nih.gov
Sulfonated Polyethersulfone (SPES) CompositeHydrogen Manganese Oxide (HMO)Li¹⁺ / Mg²⁺Ideal Selectivity (Li¹⁺/Mg²⁺): 11.75 researchgate.netunl.pt
Sulfonated Polyethersulfone (SPES) CompositeHydrogen Manganese Oxide (HMO)Li¹⁺ / Mg²⁺Binary Separation Factor (Li¹⁺/Mg²⁺): 9.10 unl.pt
Polyethylenimine (PEI) Multilayer15-crown-5Li¹⁺ / K¹⁺Achieved temporary Li/K selectivity researchgate.net

These findings collectively demonstrate that engineering specific ion binding sites into polymeric membranes is a highly effective strategy for achieving selective lithium ion transport. The choice of ligand, polymer backbone, and control over environmental factors like water content are all critical design parameters that influence the ultimate separation performance. mit.edunih.gov This approach provides a pathway to move beyond simple size or charge-based separations and toward highly specific, chemically-driven membrane transport processes.

Coordination Chemistry and Solvation of Lithium Ion

Ligand Interactions and Complex Formation

The interaction of the lithium ion with various ligands is a cornerstone of its chemistry, leading to the formation of diverse coordination complexes. These interactions are dictated by the ion's high charge density and small ionic radius, which favor strong electrostatic interactions with electron-donating atoms.

Characterization of Diverse Coordination Modes (e.g., Dimer, Trimer Complexes)

The lithium ion is known to form a variety of coordination complexes with different geometries and nuclearities. While simple monomeric complexes are common, the ability of ligands to bridge multiple lithium centers leads to the formation of multinuclear complexes such as dimers and trimers. The specific coordination mode is highly dependent on the nature of the ligand, the solvent, and the reaction conditions.

For instance, the use of 4-phosphorylpyrazolone derivatives as ligands has been shown to produce both dimeric and trimeric lithium complexes. frontiersin.org X-ray crystallography has provided clear evidence for the formation of these multinuclear structures, revealing the synergistic role of co-ligands in their assembly. frontiersin.org Spectroscopic studies, including ¹H, ³¹P, and ⁷Li NMR, have demonstrated the reversible interconversion between these dimeric and trimeric species in solution. frontiersin.org The coordination environment around the lithium ion in these complexes can vary significantly. For example, with multidentate neutral amine ligands like N,N′,N”-tris-(2-N-diethylaminoethyl)-1,4,7-triaza-cyclononane (DETAN) and tris-[2-(dimethylamino)ethyl]amine (Me₆Tren), lithium ions can exhibit versatile coordination modes, including trigonal bipyramidal and tetrahedral geometries. bham.ac.uk The specific geometry is influenced by factors such as the metal's ionic radius and the steric profile of the substituents. bham.ac.uk In some organolithium complexes, the coordination can involve not just a single atom but also the π-system of an aromatic ring, leading to π-coordination. bham.ac.uk

The coordination number of lithium in its complexes typically ranges from 4 to 6, with tetrahedral and octahedral geometries being the most common. libretexts.org However, lower coordination numbers like 3 (trigonal planar) and even 2 (linear) are known, particularly with bulky ligands that sterically hinder the approach of additional ligands. libretexts.org Conversely, higher coordination numbers are rare but have been observed. libretexts.org

Table 1: Examples of Lithium Ion Coordination Complexes
Ligand TypeComplex TypeCoordination Mode/GeometryCharacterization TechniquesReference
4-phosphorylpyrazolone derivativesDimer, Trimer-X-ray crystallography, ¹H, ³¹P, ⁷Li NMR, Mass spectrometry frontiersin.org
Multidentate neutral amine ligands (e.g., DETAN, Me₆Tren)MonomerTrigonal bipyramidal, TetrahedralX-ray crystallography bham.ac.uk
Silylbenzyl with Me₆TrenMonomerσ-coordination- bham.ac.uk

Role of Chelating Groups in Selective Lithium Ion Coordination

The selective coordination of lithium ions is crucial for various applications, from extraction and separation to sensing and battery technology. Chelating agents, which are molecules containing two or more donor atoms that can bind to a single metal ion, play a pivotal role in achieving this selectivity.

Macrocyclic ligands, such as crown ethers and their derivatives, are well-known for their ability to selectively bind alkali metal ions. The selectivity is governed by the match between the cavity size of the macrocycle and the ionic radius of the metal. For instance, 12-crown-4 (B1663920) has a cavity size that is well-suited for coordinating with Li⁺. lut.fi Modified calix osti.govpyrroles bearing triazole groups have also been shown to interact with Li⁺, with the ion binding to the triazole nitrogen atoms. frontiersin.org

In the context of lithium-ion batteries, chelating agents are being explored to mitigate issues caused by the dissolution of transition metal cations from the cathode. These agents can selectively trap unwanted metal ions like Mn²⁺, Co²⁺, and Fe²⁺, preventing their detrimental migration to the anode, while allowing the free passage of lithium ions. google.comgoogle.com Examples of such chelating agents include ionophores, polyamines, thiols, and polymers functionalized with cyclic structures like crown ethers and cryptands. google.com The principle is that these agents form stronger complexes with the transition metal ions than with lithium ions. google.com

Solvation Structures and Dynamics

The behavior of the lithium ion in solution is intimately linked to its solvation, which involves the interaction of the ion with surrounding solvent molecules. The structure and dynamics of the solvation shell have profound implications for ionic conductivity, diffusion, and electrochemical performance in applications like lithium-ion batteries.

Influence of Solvent Properties on Lithium Ion Solvation Shells

The properties of the solvent play a critical role in determining the structure of the lithium ion's solvation shell. Key solvent parameters include the dielectric constant, viscosity, and the donor number (a measure of the solvent's Lewis basicity).

In common organic carbonate solvents used in lithium-ion battery electrolytes, such as ethylene (B1197577) carbonate (EC), propylene (B89431) carbonate (PC), and dimethyl carbonate (DMC), the lithium ion is primarily solvated by the carbonyl oxygen atoms of the solvent molecules. iphy.ac.cn Computational and experimental studies have consistently shown that Li⁺ prefers a tetrahedrally coordinated first solvation shell, meaning it is typically surrounded by four solvent molecules. acs.orgornl.govarxiv.org This tetrahedral arrangement is observed regardless of whether the solvent is a cyclic carbonate (like EC and PC) or a linear carbonate (like DMC). acs.orgrsc.org

The composition of the solvation shell in mixed solvent systems is more complex. Molecular dynamics simulations have indicated that in EC-DMC mixtures, Li⁺ may show a preference for interacting with DMC molecules within its first solvation shell, despite the higher polarity of EC. arxiv.org This has been attributed to the local tetrahedral packing of solvent molecules, which can lead to a cancellation of individual molecular dipole vectors. arxiv.org Mixing solvents with different dielectric constants can also influence the solvation shell; for example, adding a solvent with a lower dielectric constant can weaken the Li⁺ solvation shell and lead to faster diffusion. osti.gov

The nature of the anion in the electrolyte also impacts the solvation structure. In some cases, the anion can directly participate in the first solvation shell, forming contact ion pairs (CIPs) where the anion is in direct contact with the lithium ion, or solvent-separated ion pairs (SSIPs), where one or more solvent molecules are interposed between the ion and the anion. acs.orgnih.gov The formation of these different ion pairs is influenced by the chemical structure of both the anion and the solvent. nih.gov

Spectroscopic Investigations of Solvation Phenomena (e.g., ⁷Li NMR)

Spectroscopic techniques are invaluable tools for probing the local environment and dynamics of the lithium ion in solution. Among these, ⁷Li Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful due to the sensitivity of the ⁷Li nucleus to its chemical environment.

The chemical shift of the ⁷Li nucleus provides information about the electronic environment around the lithium ion. Changes in the solvation shell composition, such as the type of solvent molecules or the presence of an anion in the coordination sphere, will result in a change in the ⁷Li chemical shift. wpmucdn.comresearchgate.net For example, an upfield shift in the ⁷Li NMR spectrum can indicate an enhanced shielding effect around the Li⁺, which may be due to an increased electron density from coordinating anions or solvent molecules. researchgate.net Temperature-dependent ⁷Li NMR studies can also reveal changes in the solvation structure; a downfield shift upon cooling has been attributed to a constriction of the solvation shell, which increases the local electron density around the Li⁺. nih.gov

In addition to chemical shifts, NMR relaxation measurements (like T₁) can provide insights into the dynamics of the lithium ion and its solvation shell. wpmucdn.com Other NMR techniques, such as Pulsed-Field Gradient (PFG) NMR, can be used to measure the self-diffusion coefficients of the ions and solvent molecules, providing information on ion transport properties. mdpi.com

Infrared (IR) spectroscopy, including two-dimensional IR (2D-IR), is another key technique. By monitoring the vibrational modes of the solvent molecules, particularly the carbonyl stretch in carbonate electrolytes, one can deduce information about their coordination to the lithium ion. acs.orgrsc.org The appearance of new vibrational bands or shifts in existing bands upon the addition of a lithium salt is a clear indicator of ion-solvent interactions. Time-resolved IR experiments can further reveal the dynamics of the solvation shell, such as the timescale of structural fluctuations, which are typically on the order of picoseconds for organic carbonates. rsc.org

Design Principles for Weakly Solvating Electrolytes to Enhance Ionic Kinetics

For high-performance lithium batteries, particularly those enabling fast charging, enhancing the kinetics of lithium ion transport is crucial. A key strategy to achieve this is the design of weakly solvating electrolytes (WSEs). The fundamental principle behind WSEs is to reduce the strength of the interaction between the lithium ion and the solvent molecules. rsc.org

A strong solvation shell means that a significant amount of energy, known as the desolvation energy, is required to strip the solvent molecules from the Li⁺ before it can be incorporated into the electrode. By weakening this solvation, the energy barrier for the desolvation process is lowered, leading to faster interfacial kinetics. rsc.org

The design of WSEs involves a multi-faceted approach encompassing salt, solvent, and additive engineering. polyu.edu.hkresearchgate.net

Solvent Engineering: The primary approach is to use solvents with a low binding energy to Li⁺. rsc.org This can be achieved by selecting solvents with lower donor numbers. However, the solvent must still possess a sufficiently high dielectric constant to ensure adequate salt dissolution and ionic conductivity. rsc.org Fluorinated solvents, such as ethyl fluoroacetate (B1212596) (EFA), are promising candidates as they can weaken the Li⁺-solvent interaction while maintaining reasonable dielectric properties. rsc.org

Anion Involvement: In WSEs, the weaker Li⁺-solvent interaction often leads to a greater involvement of the anion in the primary solvation sheath. This creates an "anion-rich" solvation structure. polyu.edu.hk The anions in these solvates can then participate in the formation of the solid electrolyte interphase (SEI) on the anode, often leading to the formation of inorganic-rich SEIs (containing species like LiF) which can have higher ionic conductivity and better stability than organic-derived SEIs. polyu.edu.hk

High Concentration Electrolytes (HCEs) as a Precursor Concept: The concept of WSEs is related to that of high-concentration electrolytes (HCEs). In HCEs, the high salt-to-solvent ratio forces anions to participate in the Li⁺ solvation shell, reducing the activity of free solvent molecules. polyu.edu.hk WSEs aim to achieve a similar anion-rich solvation structure even at lower, more practical salt concentrations. polyu.edu.hk

Computational and Theoretical Approaches in Lithium Ion Research

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. In the context of Li-ion batteries, MD simulations provide detailed insights into the dynamic processes occurring within the electrolyte and at the electrode-electrolyte interfaces. researchgate.netnih.govnih.gov These simulations model the motion of atoms and molecules over time based on classical mechanics, using force fields to describe the interactions between particles. mdpi.comresearchgate.net

MD simulations are particularly useful for investigating:

Solvation Structures: Understanding how Li+ ions are coordinated by solvent molecules and anions in the electrolyte. rsc.orgmdpi.com

Transport Properties: Calculating key parameters like diffusion coefficients of ions and solvent molecules, and ionic conductivity. acs.orgnih.gov

SEI Formation and Properties: Simulating the growth of the SEI layer and the transport of Li+ ions through it. researchgate.netosti.gov

For instance, MD simulations have been used to study dinitrile-based electrolytes, revealing how the connectivity of Li+ with solvent molecules and anions changes with concentration and temperature. acs.org In another study, a polarizable force field was developed to simulate γ-valerolactone (GVL)-based electrolytes, providing insights into ion pairing and its effect on ionic conductivity. mdpi.com

The table below showcases some results from MD simulations on a 1M LiBOB/GVL electrolyte, highlighting the kind of data that can be obtained.

PropertyValue
Density (ρ)1.14 g·cm⁻³
Cation Diffusion Coefficient (D+)0.4 x 10⁻⁶ cm²·s⁻¹
Anion Diffusion Coefficient (D-)0.3 x 10⁻⁶ cm²·s⁻¹
Solvent Diffusion Coefficient (Ds)1.1 x 10⁻⁶ cm²·s⁻¹
Ionic Conductivity (σ)3.1 mS·cm⁻¹
Li+ Transport Number (t+)0.58

> Table of properties for a 1M LiBOB/GVL electrolyte at 293 K, as calculated from MD simulations. This data provides a comprehensive picture of the electrolyte's transport properties. mdpi.com

MD simulations have also been crucial in understanding Li+ transport within the SEI layer. By modeling the SEI as being composed predominantly of dilithium (B8592608) ethylene (B1197577) dicarbonate (B1257347) (Li2EDC), researchers have been able to study the transport characteristics of Li+ through this layer. researchgate.netresearchgate.netacs.org These simulations have identified different transport regimes—ballistic, trapping, and diffusive—and have shown that trapping times in the SEI are significantly longer than in the liquid electrolyte. researchgate.net Such insights are vital for designing materials that facilitate faster charging. researchgate.net

Simulation of Ionic Diffusion and Transport in Complex Material Structures

The movement of lithium ions (Li¹⁺) is fundamental to the operation of Li-ion batteries. Simulating this ionic diffusion and transport within complex material structures is crucial for designing better electrolytes and electrodes. Computational methods allow researchers to understand the mechanisms of ion movement at an atomic level. mdpi.combarc.gov.incore.ac.uk

Molecular dynamics (MD) and kinetic Monte Carlo (KMC) simulations are primary techniques used to model the diffusion of Li¹⁺. barc.gov.inaip.org These simulations can predict key properties like ionic conductivity and diffusion coefficients. For instance, MD simulations can track the trajectories of individual ions over time, revealing the pathways they take through a material's crystal lattice. First-principles calculations, such as those based on density functional theory (DFT), are often used to provide accurate energy landscapes for these simulations. mdpi.combarc.gov.in

Research has shown that factors like the concentration of vacancies and interstitials, as well as the energy barriers for ion hopping, significantly influence ionic conductivity. mdpi.com By simulating these features, scientists can identify materials with inherently high Li¹⁺ mobility. For example, simulations have been instrumental in understanding the high ionic conductivity of superionic conductors like lithium-stuffed garnets (e.g., LLZO) and thiophosphates. core.ac.ukumd.edu These studies have revealed how doping or creating specific structural defects can enhance ion transport. umd.edu

A significant challenge in these simulations is accurately modeling the behavior of ions at room temperature, where diffusion can be a slow process on simulation timescales. To address this, enhanced sampling methods have been developed to more efficiently explore the potential energy surface and predict diffusion rates under realistic operating conditions. core.ac.uk

Investigations of Solvation Structures and Interfacial Phenomena at the Atomic Scale

The interaction between lithium ions and the electrolyte, as well as the phenomena occurring at the interface between the electrode and the electrolyte, are critical for battery performance and longevity. researchgate.net Computational methods provide a window into these complex processes at the atomic level. researchgate.netrsc.org

Solvation Structures: The way a lithium ion is surrounded by solvent molecules, known as its solvation sheath, profoundly affects its mobility and reactivity. Quantum chemistry calculations and molecular dynamics simulations are used to determine the structure and stability of these solvation sheaths. rsc.org These simulations can predict properties like the binding energy between the Li¹⁺ ion and solvent molecules, which helps in selecting appropriate electrolyte components. chemmethod.com Understanding the desolvation process, where the Li¹⁺ ion sheds its solvent shell to enter the solid electrolyte interphase (SEI) or the electrode, is also a key area of investigation. sci-hub.se

Interfacial Phenomena: The solid electrolyte interphase (SEI) is a passivation layer that forms on the anode surface due to electrolyte decomposition. researchgate.netmdpi.com Its properties are crucial for battery safety and cycle life. researchgate.net Atomistic simulations using reactive force fields (ReaxFF) and first-principles methods are employed to study the formation, composition, and evolution of the SEI. researchgate.net These simulations can reveal the chemical reactions that lead to SEI formation and help in designing electrolyte additives that promote a stable and ionically conductive SEI. chemmethod.commdpi.com For example, simulations have shown that certain additives can preferentially decompose to form a more robust SEI layer, preventing continuous electrolyte degradation. researchgate.net

Computational studies also investigate the interface between solid electrolytes and electrodes in all-solid-state batteries. These solid-solid interfaces can have high resistance, limiting battery performance. umd.edu Simulations help in understanding the origins of this resistance and in designing strategies, such as interfacial coatings, to mitigate it. umd.edu For instance, ALD-coated MnO electrodes have been studied to understand how ultrathin oxide films impact SEI formation, with results showing that a mere 9 Å of Al₂O₃ can nearly eliminate SEI formation. acs.org

Microscopic Studies of Dendrite Growth Mechanisms

Lithium dendrites are metallic, tree-like structures that can grow on the anode during charging, leading to short circuits, battery failure, and safety hazards. sci-hub.semdpi.com Understanding the mechanisms of dendrite growth at the microscopic level is essential for developing strategies to suppress their formation. researchgate.net

Computational models at various scales are used to simulate dendrite initiation and growth. sci-hub.searxiv.org

Atomistic Simulations: Molecular dynamics (MD) and kinetic Monte Carlo (KMC) models can simulate the initial stages of dendrite formation. sci-hub.seacs.org These models describe the electrodeposition of individual lithium atoms on the anode surface and can incorporate factors like the solid electrolyte interphase (SEI) and current density. sci-hub.se They provide insights into how the interplay of Li-ion diffusion, desolvation, and electrodeposition leads to the nucleation of dendrites. sci-hub.seacs.org

Phase-Field Models: At a larger scale, phase-field models are used to simulate the morphological evolution of dendrites. researchgate.netarxiv.org These continuum models describe the interface between the growing dendrite and the electrolyte as a diffuse region, governed by thermodynamic and kinetic principles. arxiv.org They can capture the complex, branching morphologies of dendrites and investigate the influence of factors like temperature, ion concentration gradients, and electric fields on their growth. mdpi.comresearchgate.net For instance, simulations have shown that temperature gradients can prevent the formation of lateral branches on dendrites. researchgate.net

These simulations have been instrumental in evaluating strategies to mitigate dendrite growth, such as using pulsed charging protocols. Monte Carlo simulations have revealed that short rest periods during charging can help replenish the lithium-ion concentration near the anode, leading to more uniform deposition and shorter dendrites. acs.org

High-Throughput Computational Methods and Materials Genome Approaches

The search for new battery materials with improved properties is a vast and complex challenge. stanford.edufrontiersin.org High-throughput computational methods, often linked to the Materials Genome Initiative, have emerged as a powerful strategy to accelerate the discovery and design of novel materials for lithium-ion batteries. umd.edunumberanalytics.comarchives.gov These approaches use automated computational workflows to screen large databases of materials for desired properties, significantly reducing the time and cost associated with traditional experimental trial-and-error methods. iapchem.orgtnresearchpark.org

The Materials Genome Initiative, launched in 2011, aims to halve the time it takes to move a material from discovery to commercial product by developing a materials innovation infrastructure. archives.govrd-alliance.orgumd.edu This involves creating advanced computational tools, software, and databases. archives.gov

Unsupervised Learning for Novel Lithium Ion Conductors Discovery

A major bottleneck in materials discovery is the scarcity of reliable experimental data to train predictive models. springernature.comresearchgate.net Unsupervised machine learning offers a way to overcome this challenge by identifying patterns and relationships in large datasets without relying on pre-labeled data. springernature.comresearchgate.net This approach has been particularly effective in the search for new lithium-ion conductors. springernature.comarxiv.org

The process typically involves these steps:

Feature Representation: Materials are represented by a set of features, or "fingerprints," that describe their structural or chemical properties. For example, a modified X-ray diffraction (mXRD) pattern of a material's anionic lattice can be used as a feature. springernature.comresearchgate.net

Clustering: An unsupervised learning algorithm, such as hierarchical clustering, is used to group materials based on the similarity of their features. frontiersin.org The key insight is that materials with similar structures are likely to have similar properties. researchgate.net

Identification of Promising Clusters: Researchers have found that known fast lithium-ion conductors, despite their diverse chemistries, tend to congregate in a few specific clusters. springernature.comresearchgate.net This suggests that other materials within these clusters are also likely to be good ion conductors. arxiv.org

Verification: The most promising candidates from these clusters are then subjected to more rigorous computational analysis, such as ab initio molecular dynamics (AIMD) simulations, to validate their ionic conductivity. springernature.comarxiv.org

This unsupervised learning approach has successfully led to the discovery of several new families of lithium-ion conductors with high predicted room-temperature conductivity. frontiersin.orgspringernature.com

The table below showcases some of the novel Li-ion conductors discovered using unsupervised learning.

CompoundPredicted Room-Temperature Ionic Conductivity (mS/cm)
Li₈N₂Se> 10⁻²
Li₆KBiO₆> 10⁻²
Li₅P₂N₅> 10⁻²
Li₃AlF₆Promising coating material
Li₂ZnCl₄Promising coating material
Data sourced from multiple studies utilizing unsupervised learning for materials discovery. frontiersin.orgskoltech.ru

Multiscale Modeling and Simulation Integration in Lithium Ion Systems

The different scales and corresponding modeling techniques can be summarized as follows:

Atomic/Electronic Scale (Angstroms, Picoseconds): At this level, quantum mechanical methods like Density Functional Theory (DFT) are used to model the electronic structure and bonding of materials. aip.orgsintef.no These calculations provide fundamental insights into properties like voltage, electronic conductivity, and the basic mechanisms of ion diffusion and chemical reactions. barc.gov.inaip.org

Molecular/Atomistic Scale (Nanometers, Nanoseconds): Classical force-field methods, such as Molecular Dynamics (MD) and Monte Carlo (MC) simulations, are employed to study the collective behavior of atoms and molecules. barc.gov.inaip.org This scale is used to investigate phenomena like ion diffusion pathways, solvation structures, SEI formation, and the initial stages of dendrite growth. barc.gov.in

Mesoscale (Micrometers, Microseconds): This intermediate scale bridges the atomistic and continuum levels. researchgate.net Techniques like phase-field modeling and kinetic Monte Carlo are used to simulate the evolution of microstructures, such as the growth of dendrites or the distribution of active material particles within an electrode. aip.orgrsc.org

Continuum/Macroscale (Millimeters to Meters, Seconds to Hours): At the electrode and cell level, continuum models based on porous electrode theory (like the Doyle-Fuller-Newman model) and finite element analysis are used. mdpi.comosti.gov These models describe macroscopic properties like ion and charge transport through the electrodes and electrolyte, heat generation and dissipation, and mechanical stress. aip.orgmdpi.com They are crucial for optimizing cell design, thermal management, and predicting performance under various operating conditions. mdpi.comkit.edu

By integrating these models, information from smaller scales can be used to inform and parameterize models at larger scales. rsc.orgosti.gov For example, diffusion coefficients calculated from atomistic simulations can be used as input for continuum models of the entire cell. rsc.org Similarly, continuum models can predict local conditions (e.g., current density, temperature) that can then be used to drive more detailed mesoscale or atomistic simulations of phenomena like dendrite growth. sci-hub.se This integrated approach is essential for developing predictive models for battery performance, lifespan, and safety under real-world conditions. aip.orgmdpi.com

Lithium Ion Resource Management and Sustainability

Lithium Recovery and Recycling Technologies from Spent Materials

The recycling of spent lithium-ion batteries is a crucial component of sustainable resource management. It aims to recover valuable metals like lithium, cobalt, and nickel, thereby reducing the reliance on primary mining activities and minimizing the environmental footprint associated with battery production and disposal. guanmamachinery.com Various technologies are employed for this purpose, each with its own set of principles, advantages, and challenges.

Hydrometallurgical Processes: Principles and Advancements

Hydrometallurgical recycling is a chemical process that utilizes aqueous solutions to extract and separate metals from spent lithium-ion batteries. aquametals.commdpi.com This method is considered a promising approach due to its potential for high recovery rates, lower energy consumption compared to high-temperature methods, and the ability to produce high-purity end products. mdpi.commdpi.com

The process typically begins with the mechanical pre-treatment of batteries, which involves crushing and shredding to separate the active materials. guanmamachinery.com This is followed by a leaching step, where acids such as sulfuric acid, hydrochloric acid, or increasingly, more environmentally friendly organic acids, are used to dissolve the metal ions from the cathode material into a solution. guanmamachinery.comencyclopedia.pub

Once the metals are in the leachate, various separation and purification techniques are employed. These can include:

Solvent Extraction: This technique uses organic solvents to selectively extract specific metal ions from the aqueous solution. mdpi.commdpi.com

Chemical Precipitation: By adjusting the pH of the solution, different metal hydroxides or carbonates can be selectively precipitated and recovered. mdpi.com

Electrowinning/Electrodeposition: An electric current is passed through the solution to deposit pure metals onto electrodes. aquametals.commdpi.com

Advancements in hydrometallurgy are focused on improving efficiency and sustainability. Research is ongoing to develop more selective and less hazardous leaching agents, optimize separation processes to increase recovery rates, and reduce the generation of wastewater and other secondary pollutants. guanmamachinery.commdpi.com The integration of electrodialysis is also being explored to separate and recover valuable metals, contributing to the principles of circular hydrometallurgy by regenerating reagents and closing water loops. mdpi.com

Pyrometallurgical Methods: Challenges and Efficiencies

Pyrometallurgy involves the use of high temperatures, often up to 1500°C, to smelt spent lithium-ion batteries and recover valuable metals. aquametals.commdpi.com This method is well-established and can process large volumes of batteries with minimal pre-treatment. nih.gov During smelting, the organic components are burned off, and the metal oxides are reduced to a metallic alloy, typically containing cobalt, nickel, and copper. aquametals.comnih.gov

However, pyrometallurgy faces several significant challenges:

Energy Intensity: The high temperatures required result in substantial energy consumption and a large carbon footprint. aquametals.comnavprakriti.com

Material Loss: Lithium, a critical component, is often lost to the slag phase and is difficult to recover without additional, energy-intensive steps. aquametals.comnih.gov Aluminum and graphite (B72142) are also typically lost in the process. aquametals.com

Harmful Emissions: The process can generate hazardous gases, including fluorine compounds and dioxins, which require sophisticated and costly off-gas treatment systems. aquametals.comnih.gov

Low-Purity Products: The output is a mixed-metal alloy that requires further refining, often through hydrometallurgical processes, to separate the individual metals. mdpi.com

Despite these drawbacks, pyrometallurgy remains a widely used method due to its ability to handle various battery chemistries and its established commercial infrastructure. mdpi.comnih.gov Efforts to improve its efficiency and environmental performance include developing techniques to recover lithium from the slag and optimizing furnace conditions to reduce energy consumption and emissions. rsc.org

Direct Recycling Approaches: Material Preservation and Reuse

Direct recycling is an emerging and promising alternative to traditional pyrometallurgical and hydrometallurgical processes. mdpi.com This approach aims to recover and regenerate the cathode active materials directly, without breaking down their chemical structure. recellcenter.org The primary goal is to preserve the valuable, highly engineered crystal structure of the cathode, which significantly reduces the energy and resources required compared to synthesizing new materials from raw metals. mdpi.comepa.gov

The key steps in direct recycling include:

Disassembly and Separation: Careful disassembly of battery packs and cells to isolate the cathode material. acs.org

Binder Removal: Techniques to remove the binder that holds the active material to the current collector, with minimal damage to the cathode particles. recellcenter.org

Relithiation: A crucial step to replenish the lithium that was lost during the battery's life cycle. This can be achieved through various methods, including solid-state sintering, hydrothermal treatment, or electrochemical processes. mdpi.comrecellcenter.org

Regeneration: The recovered and relithiated cathode material is then treated to restore its original electrochemical performance. mdpi.com

The main advantages of direct recycling are its potential for lower energy consumption, reduced chemical usage, and the preservation of the valuable cathode material structure. mdpi.comcicenergigune.com However, challenges remain in scaling up these processes, dealing with the variety of battery chemistries and designs, and removing impurities that can affect the performance of the recycled cathodes. recellcenter.orgacs.org

Development of Environmentally Benign and Cost-Effective Recycling Strategies

A significant focus in the field of lithium-ion battery recycling is the development of strategies that are both environmentally friendly and economically viable. This involves a multi-faceted approach that considers the entire life cycle of the battery.

Environmentally Benign Approaches:

Greener Reagents: Research is being conducted on the use of organic acids, such as citric acid and ascorbic acid, as leaching agents in hydrometallurgical processes. ucsd.edu These are less hazardous and more biodegradable than strong inorganic acids.

Reduced Energy Consumption: Direct recycling and advancements in hydrometallurgy offer pathways to significantly lower energy use compared to pyrometallurgy. cicenergigune.comucsd.edu For instance, some regeneration processes for cathodes can operate at low temperatures (60 to 80°C). ucsd.edu

Water-Based Processing: The use of water as a solvent in electrode manufacturing instead of toxic solvents like N-methyl-2-pyrrolidone (NMP) can reduce the environmental footprint of battery production and simplify recycling. uminho.pt

Mechanochemical Recycling: This method uses mechanical forces to break down battery materials and induce chemical reactions, offering an energy-efficient and environmentally friendly way to recover metals. batteriesinc.net

Cost-Effective Strategies:

Maximizing Value Recovery: Direct recycling aims to recover the high-value cathode material, which can be more profitable than simply recovering the constituent metals. cicenergigune.com

Design for Recycling: Encouraging battery designs that are easier to disassemble and recycle can significantly reduce the costs associated with pre-treatment and material separation. cas.org

The overarching goal is to create a closed-loop system where the materials from spent batteries are efficiently and sustainably returned to the manufacturing process, reducing the need for virgin materials and minimizing environmental harm. uminho.ptbatteriesinc.net

Advanced Separation Techniques for Lithium Extraction from Primary Sources

While recycling is crucial, the extraction of lithium from primary sources like brines and hard rock ores will continue to be necessary to meet the growing demand. The development of advanced separation techniques is focused on improving the efficiency, cost-effectiveness, and environmental performance of lithium extraction.

Membrane Separation Technology: Principles and Innovations

Membrane separation technology is emerging as a promising and environmentally friendly alternative for lithium extraction, particularly from brines. hku.hk This technology utilizes semi-permeable membranes to selectively separate lithium ions from other ions in the solution, such as magnesium, calcium, and sodium. mdpi.comacs.org The primary advantages of membrane-based processes include lower energy consumption, reduced chemical usage, and the potential for continuous operation. mdpi.comrsc.org

Several types of membrane technologies are being explored for lithium extraction:

Nanofiltration (NF): This pressure-driven process uses membranes with nanoscale pores to separate ions based on size and charge. hku.hkrsc.org NF membranes can effectively reject larger, multivalent ions like Mg²⁺ and Ca²⁺ while allowing smaller, monovalent Li⁺ ions to pass through. hku.hk

Electrodialysis (ED): This process uses an electric potential to drive ions across ion-exchange membranes. mdpi.comrsc.org By using membranes that are selective for either positive or negative ions, it is possible to concentrate and separate lithium ions from the brine. Bipolar membranes are an advanced form of electrodialysis that can be particularly effective for brines with high magnesium-to-lithium ratios. mdpi.com

Supported Liquid Membranes (SLM): These membranes consist of a porous support impregnated with a liquid extractant that is selective for lithium ions. They can offer high selectivity but may face challenges with stability over long-term operation.

Innovations in membrane technology are focused on developing new membrane materials with higher selectivity for lithium, improved durability, and greater resistance to fouling from other minerals in the brine. mdpi.com Nanochannel membranes, with their precisely engineered molecular-scale channels, are a significant area of research, offering the potential for highly selective ion transport based on physical sieving effects. acs.org The goal is to create robust and efficient membrane systems that can be scaled up for industrial applications, providing a more sustainable method for lithium extraction from primary sources. mdpi.comresearchgate.net

Interactive Data Tables

Table 1: Comparison of Lithium-Ion Battery Recycling Technologies

FeaturePyrometallurgyHydrometallurgyDirect Recycling
Principle High-temperature smeltingChemical leaching and separationMaterial recovery and regeneration
Primary Output Metal alloy (Co, Ni, Cu)Metal salts or pure metalsRegenerated cathode material
Lithium Recovery Low (often lost in slag)High (can be >90%)High (preserved in cathode)
Energy Consumption HighLow to ModerateLow
Environmental Impact High (emissions, slag)Moderate (wastewater)Low (minimal waste)
Maturity Commercially establishedCommercially developingLab/Pilot scale

Table 2: Performance of Different Leaching Agents in Hydrometallurgy

Leaching AgentTypical EfficiencyAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) HighLow cost, effectiveCorrosive, produces sulfate (B86663) waste
Hydrochloric Acid (HCl) HighHigh leaching rateVolatile, corrosive, produces chloride waste
Nitric Acid (HNO₃) HighEffectiveProduces toxic NOx gases
Organic Acids (e.g., Citric Acid) Moderate to HighEnvironmentally benign, biodegradableHigher cost, potentially lower efficiency
Electrodialysis and Nanofiltration for Selective Ion Separation

Electrodialysis (ED) and nanofiltration (NF) are two prominent membrane processes for separating lithium ions from brines, particularly those with high concentrations of magnesium. membranejournal.or.krvanderbilt.edu ED utilizes an electrical potential difference to drive ions across selective membranes, while NF is a pressure-driven process. membranejournal.or.krvanderbilt.edu

Selective electrodialysis is a promising technique for separating Li⁺ from Mg²⁺, a crucial step in extracting lithium from brine lakes. nih.govacs.orgosti.gov The effectiveness of this separation hinges on the properties of the ion-exchange membranes used. vanderbilt.edu For instance, cation exchange membranes (CEMs) with a dense, positively charged surface layer have shown enhanced Li/Mg selectivity. nih.govacs.orgosti.gov Similarly, positively charged NF membranes exhibit higher Li/Mg selectivity due to stronger Donnan exclusion of Mg²⁺ ions. nih.gov

A multi-pass nanofiltration process that includes brine recirculation has been proposed to achieve high Li/Mg selectivity without compromising lithium recovery. vanderbilt.edu The performance of both NF and ED is influenced by membrane properties and operating conditions, revealing a trade-off between Li/Mg selectivity and lithium recovery at the module scale. vanderbilt.edu

Engineered Polymeric and Covalent Organic Framework Membranes for High Selectivity

Recent advancements have focused on engineering specialized membranes to improve lithium ion selectivity. Covalent organic frameworks (COFs) are a class of porous crystalline polymers with highly tunable structures, making them ideal candidates for creating selective ion transport channels. rsc.orgresearchgate.net

COF-based membranes offer several advantages, including rigid and ordered structures that provide spatial confinement, enhancing the efficiency of ion separation. rsc.org They also possess high chemical and thermal stability, which is crucial for operating in the harsh, high-salinity conditions of brines. rsc.org By functionalizing COFs with specific binding sites, their affinity for lithium ions can be significantly increased. rsc.org

One study detailed an asymmetric self-supporting membrane made from side-chain modified COFs. This membrane, with a dense, hydrophilic layer and a loose, hydrophobic layer, demonstrated high lithium-ion selectivity and efficient ion transport under electrodialysis. kuleuven.be Molecular dynamics simulations confirmed a higher energy barrier for magnesium ions compared to lithium ions, explaining the membrane's selective permeability. kuleuven.be

Another approach involves embedding lithiophilic oligoether groups into the pore channels of a COF membrane. pnas.org By adjusting the length of these oligoether chains, the transmembrane energy disparities for different ions can be fine-tuned, leading to dramatically improved separation capabilities. pnas.org A COF membrane with oligoether chains of two ethylene (B1197577) oxide units achieved an exceptional Li⁺/Mg²⁺ selectivity of 1352. pnas.org

Similarly, engineering COF membranes with strategically placed oxygen functional groups (carbonyl and amide groups) within subnanometer pores has led to outstanding Li/Mg selectivity. nih.gov This design leverages cooperative binding between the functional groups and Li⁺ ions within the confined nanochannels, facilitating their preferential transport. nih.gov

Table 1: Performance of Engineered Membranes for Li⁺/Mg²⁺ Separation

Membrane TypeKey FeatureAchieved Li⁺/Mg²⁺ SelectivityReference
Asymmetric COF MembraneDense hydrophilic layer and loose hydrophobic layerHigh kuleuven.be
Oligoether-Functionalized COF MembraneOligoether chains of two ethylene oxide units1352 pnas.org
Oxygen-Functionalized COF MembraneAlternating carbonyl and amide groups in subnanometer pores513 (up to 833 at high Mg/Li ratio) nih.gov

Lithium Ion-Sieve Adsorbents: Design and Performance

Lithium ion-sieve (LIS) technology is an emerging and promising method for lithium extraction due to its high adsorption capacity, excellent selectivity, and environmentally friendly nature. iacademic.inforesearchgate.net These adsorbents work by selectively capturing lithium ions from brines and other aqueous solutions. iacademic.inforesearchgate.net

Common types of LIS adsorbents include those based on manganese oxides (LMO) and titanium oxides (LTO). iacademic.inforesearchgate.net Manganese-based adsorbents are particularly popular due to their high lithium adsorption capacity and exceptional regeneration performance. researchgate.net The theoretical adsorption capacity of LIS materials is determined by the molar ratio of lithium to the metal oxide in the precursor. researchgate.net For instance, H₂TiO₃ lithium-ion sieves have a high theoretical adsorption capacity. mdpi.com

The performance of these adsorbents is influenced by their synthesis conditions. For example, in the solid-state synthesis of zinc-doped lithium metatitanate, a slower heating rate during calcination leads to higher reaction efficiencies. wisconsin.edu The adsorption capacity of H₂TiO₃ adsorbents is dependent on the material's properties and specific surface area, which can be enhanced through methods like using a template to create a porous structure. mdpi.com

Researchers have also developed novel adsorbents by integrating the size-sieving function of metal-organic frameworks (MOFs) with the light-triggered function of polyspiropyran (PSP). One such adsorbent, PSP-UiO-66, demonstrated a high LiCl adsorption capacity of 10.17 mmol g⁻¹ and good Li⁺/Mg²⁺ selectivity. nih.gov A key advantage of this material is its ability to be regenerated by sunlight in just six minutes, with excellent cycling performance. nih.gov

Table 2: Adsorption Capacities of Various Lithium Ion-Sieve Adsorbents

Adsorbent MaterialAdsorption CapacityKey FindingReference
H₂TiO₃ (Anatase-derived)HighLargest adsorption capacity among different Ti sources. mdpi.com
Zinc-doped Lithium Metatitanate4.9 mg/gHigh adsorption efficiency (>90%) despite low capacity in tested conditions. wisconsin.edu
PSP-UiO-6610.17 mmol g⁻¹ (for LiCl)Sunlight-regenerable with excellent cycling performance. nih.gov
H₂TiO₃ (Porous)28 mg/g (in LiOH solution)Porous structure enhances adsorption performance. mdpi.com

Reaction-Coupled Separation Technologies for Enhanced Selectivity

Reaction-coupled separation technology combines chemical reactions with physical separation processes to simultaneously remove impurities and recover lithium. mdpi.com This innovative approach has shown particular promise in separating lithium from magnesium. mdpi.comresearchgate.net

This technology utilizes the principle of lattice selectivity of layered double hydroxides (LDHs). acs.org In one application, magnesium ions are selectively reacted to form solid MgAl-LDHs, while lithium ions remain in the solution, achieving a highly efficient separation. acs.orgresearchgate.net This process can lead to the nearly complete extraction of magnesium, significantly reducing the Mg/Li ratio in the remaining brine with minimal lithium loss. researchgate.net

Similarly, this technology has been applied to separate sodium and lithium ions from brines with a high Na/Li ratio. jenergychem.com In this case, LiAl-LDHs are used as lithium-ion-selective capturing materials, where lithium ions selectively enter the solid phase to form LiAl-LDHs, leaving sodium ions in the liquid phase. jenergychem.com

An adsorption-coupled electrochemical technology has also been developed to extract lithium from high-sodium brines. acs.org This method uses a MnOₓ@C electrode to which lithium ions are extracted through a combination of adsorption and Faradaic redox reactions, achieving a high adsorption capacity of 51.8 mg/g. acs.org

Solvent Extraction and Ion Exchange in Lithium Purification

Solvent extraction and ion exchange are established hydrometallurgical processes used for the purification of lithium. mdpi.com Solvent extraction involves transferring lithium ions from an aqueous brine into an organic liquid phase containing a specialized extractant. lithiumharvest.comseplite.com This method is considered favorable for recovering lithium due to its high separation and recovery efficiency, low cost, and ease of operation. mdpi.com

A synergistic solvent extraction system using a liquid ion exchanger and a lithium-selective ligand has been shown to be effective for direct lithium extraction from brines. rsc.org This system's selectivity for lithium improves in highly concentrated salt solutions with low lithium concentrations. rsc.org In one study, a solvent extraction process using TBP/FeCl₃ in kerosene (B1165875) with AlCl₃ as a supplementary chloride source selectively extracted 87.7% of lithium in a single stage. lut.fi

Ion exchange involves the use of resins that selectively swap other ions for lithium ions in the brine. seplite.com While offering high separation efficiency, the large-scale application of ion exchange has been limited by the low loading capacity of the resins. mdpi.com However, continuous ion exchange processes have shown promise. A continuously operated laboratory-scale simulated moving bed (SMB)-type configuration achieved very high recovery yields of 100% for Li, 99.2% for Ni, and 96.9% for Co from lithium-ion battery waste leachate. lut.fi

Environmental and Economic Impact of Lithium Ion Cycle Management

The management of the lithium ion life cycle, from extraction to recycling, has significant environmental and economic implications. While lithium-ion batteries are crucial for the transition to cleaner energy by powering electric vehicles and storing renewable energy, their production and disposal present challenges. greenly.earthbattrixx.com

The extraction of raw materials for batteries, such as lithium, can be energy-intensive and lead to environmental degradation, including water depletion and contamination. greenly.earthdiva-portal.org The manufacturing of battery cells is the most environmentally intensive stage of the battery life cycle. mdpi.com

However, effective management strategies can mitigate these impacts. Recycling end-of-life lithium-ion batteries can significantly reduce the demand for raw materials and the associated environmental footprint. ieomsociety.org It is estimated that for every kilogram of lithium-ion batteries recycled through a hydrometallurgical process, there is a reduction of one kilogram of CO₂-equivalent emissions. ieomsociety.org

Economically, the increasing demand for lithium has led to price volatility. ieomsociety.org The global lithium-ion battery market is projected to grow substantially, creating jobs in manufacturing and related supply chains. battrixx.com Furthermore, the life cycle of an energy storage system stimulates the economy by generating demand for goods and services in various sectors, including chemicals, metals, and electricity. mdpi.com A study found a multiplying effect of 2.09, meaning a 1€ increase in demand for battery packs generates an additional 1.09€ in the economy. mdpi.com Recycling also presents economic benefits by recovering valuable materials and reducing the costs associated with raw material extraction. ieomsociety.org

Q & A

Q. Methodological Approach :

  • Use ion-selective electrode potentiometry or calorimetry to measure the thermodynamic stability of Li⁺ hydration complexes. For gas-phase studies, collision-induced dissociation (CID) and high-pressure mass spectrometry (HPMS) quantify stepwise binding energies of water molecules to Li⁺. For example, ΔrH° for Li⁺(H₂O)ₙ clusters (n=1–6) can be determined via CID, revealing a decrease in binding energy with increasing hydration number (e.g., ΔrH° = 165 ± 11 kJ/mol for Li⁺·H₂O → Li⁺ + H₂O) .
  • Data Interpretation : Compare experimental results with theoretical calculations (e.g., density functional theory) to validate models of ion-solvent interactions.

Q. Basic vs. Advanced :

  • Basic : Focus on measuring single-step hydration energies.
  • Advanced : Analyze entropy-enthalpy compensation effects in multi-shell hydration structures.

How do discrepancies in Li⁺ thermochemical data arise, and how can they be resolved?

Q. Methodological Approach :

  • Source Analysis : Discrepancies often stem from experimental techniques (e.g., HPMS vs. CID) or assumptions in data extrapolation. For example, Li⁺-neon binding energy varies between 11.0 kJ/mol (scattering) and 14.0 kJ/mol (ion mobility) due to differences in collision dynamics .
  • Resolution Strategies :
    • Cross-validate using multiple techniques (e.g., HPMS for gas-phase clusters, NMR for solution-phase studies).
    • Apply error-propagation analysis to reported uncertainties (e.g., ±10 kJ/mol in CID measurements).
    • Reference standardized databases like NIST Chemistry WebBook for evaluated data .

Q. Basic vs. Advanced :

  • Basic : Identify outliers in published datasets.
  • Advanced : Develop machine learning models to harmonize conflicting datasets.

What computational parameters optimize DFT simulations of Li⁺ interactions in solid-state materials?

Q. Methodological Approach :

  • Functional Selection : Use hybrid functionals (e.g., PBE0) or van der Waals-corrected GGA (e.g., PW91) to balance accuracy and computational cost for Li⁺-ligand interactions .
  • Basis Set and Pseudopotentials : Employ plane-wave basis sets with projector-augmented wave (PAW) pseudopotentials to model Li⁺ in periodic systems (e.g., VASP software) .
  • Convergence Criteria : Ensure energy convergence thresholds ≤1 meV/atom and k-point meshes ≥8×8×8 for bulk systems.

Q. Basic vs. Advanced :

  • Basic : Perform geometry optimization for Li⁺-host structures.
  • Advanced : Simulate Li⁺ diffusion pathways using nudged elastic band (NEB) methods.

How can researchers address contradictory site occupancy data in Li⁺-doped ferrites?

Case Study : In La³⁺-Li⁺ co-doped SrFe₁₂O₁₉, Li⁺ occupancy at 2a sites reduces saturation magnetization (Mₛ) but enhances coercivity (Hc). Discrepancies arise from synthesis conditions (e.g., sintering temperature) and characterization limits (e.g., XRD vs. Mössbauer spectroscopy) .
Resolution Strategies :

Use Rietveld refinement of XRD data to resolve crystallographic sites.

Validate with 57Fe Mössbauer spectroscopy to probe hyperfine interactions and confirm Li⁺ displacement effects .

Q. Basic vs. Advanced :

  • Basic : Map cation distributions via XRD.
  • Advanced : Correlate magnetic anisotropy with site-specific doping using first-principles calculations.

What methodologies ensure rigor in life cycle assessments (LCAs) of lithium extraction?

Q. Methodological Approach :

  • System Boundaries : Define energy mix (e.g., fossil fuels vs. renewables), data sources (e.g., brine vs. ore mining), and allocation methods (e.g., mass-based vs. economic).
  • Data Quality : Use peer-reviewed inventories (e.g., Ecoinvent) and sensitivity analysis to assess assumptions (e.g., water usage in brine evaporation) .
  • Advanced : Apply Monte Carlo simulations to quantify uncertainty in LCA outputs.

How can researchers validate Li⁺ ion mobility measurements in electrolytes?

Q. Experimental Design :

  • Electrochemical Methods : Use cyclic voltammetry to determine Li⁺ diffusion coefficients (D_Li⁺) via the Randles-Ševčík equation.
  • Nuclear Magnetic Resonance (NMR) : Apply ⁷Li NMR linewidth analysis to probe local ion environments and correlate with conductivity .
  • Advanced : Pair with molecular dynamics (MD) simulations to resolve atomistic mobility mechanisms.

What strategies reconcile theoretical and experimental Li⁺ ionization energies?

Key Data : Experimental Li⁺ ionization energy (IE) ranges from 5.36 ± 0.01 eV (photoionization) to 5.5 ± 0.3 eV (electron impact), while theoretical evaluations converge at 5.39172 eV .
Resolution :

  • Benchmark calculations against high-precision experimental data (e.g., laser spectroscopy).
  • Account for relativistic effects and electron correlation in post-Hartree-Fock methods.

How do synthesis protocols influence Li⁺ incorporation in battery cathodes?

Q. Methodological Guidelines :

  • Solid-State Synthesis : Optimize calcination temperature (e.g., 800–1000°C for LiCoO₂) to avoid Li⁺ volatilization.
  • Solution-Based Methods : Control pH and chelating agents (e.g., citric acid) to homogenize Li distribution .
  • Advanced : Use in-situ XRD to monitor phase evolution during synthesis.

How can researchers mitigate interference in Li⁺ quantification via ion chromatography?

Q. Protocol :

  • Column Selection : Use sulfonated polystyrene-divinylbenzene columns for high selectivity.
  • Eluent Composition : Employ 0.5 mM HNO₃/1.0 mM PDCA eluent to resolve Li⁺ from Na⁺/K⁺ .
  • Validation : Spike recovery tests (85–115%) and cross-check with atomic absorption spectroscopy (AAS).

What experimental designs isolate Li⁺ transport effects in composite electrodes?

Q. Approach :

  • Symmetrical Cells : Use Li⁺-only cells (e.g., Li|electrolyte|Li) to exclude counterion contributions.
  • Galvanostatic Intermittent Titration Technique (GITT) : Measure overpotentials during Li⁺ insertion/extraction .
  • Advanced : Operando Raman spectroscopy to track Li⁺-host structural changes.

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